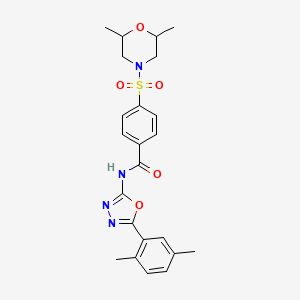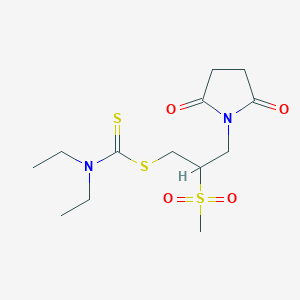![molecular formula C23H21N5O3 B2821777 4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2178773-68-5](/img/structure/B2821777.png)
4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a methoxy group, a pyrazole ring, a pyridine ring, and a dihydropyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the pyrazole and pyridine rings: This step involves the formation of a bond between the pyrazole and pyridine rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the dihydropyridine ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Final coupling and functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the dihydropyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
Oxidation: Oxidized derivatives of the methoxy group and dihydropyridine ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the aromatic rings.
Scientific Research Applications
4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on the surface of cells.
Affecting signaling pathways: Influencing various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{[2-(1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
- 4-methoxy-N-{[2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
- 4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
Uniqueness
The uniqueness of 4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide lies in its specific combination of functional groups and its potential biological activities. The presence of the methoxy group, pyrazole ring, pyridine ring, and dihydropyridine ring in a single molecule provides a unique scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6-oxo-1-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-27-14-17(13-26-27)22-16(7-6-10-24-22)12-25-23(30)19-15-28(18-8-4-3-5-9-18)21(29)11-20(19)31-2/h3-11,13-15H,12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKMWGFZGVISFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2821695.png)






![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)
![3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)
![ethyl 4-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B2821713.png)

![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
